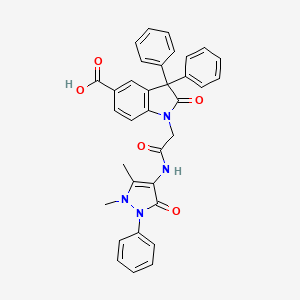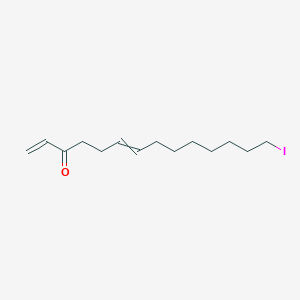
14-Iodotetradeca-1,6-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Iodotetradeca-1,6-dien-3-one is an organic compound characterized by the presence of an iodine atom attached to a tetradeca-1,6-dien-3-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodotetradeca-1,6-dien-3-one typically involves the iodination of tetradeca-1,6-dien-3-one. One common method includes the reaction of tetradeca-1,6-dien-3-one with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 14-Iodotetradeca-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
14-Iodotetradeca-1,6-dien-3-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 14-Iodotetradeca-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms .
Comparación Con Compuestos Similares
Tetradeca-1,6-dien-3-one: Lacks the iodine atom, resulting in different reactivity and applications.
1,2,8,9-Tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-one: Contains a spirocyclic structure with different chemical properties.
Uniqueness: 14-Iodotetradeca-1,6-dien-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
101999-65-9 |
|---|---|
Fórmula molecular |
C14H23IO |
Peso molecular |
334.24 g/mol |
Nombre IUPAC |
14-iodotetradeca-1,6-dien-3-one |
InChI |
InChI=1S/C14H23IO/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2,6,8H,1,3-5,7,9-13H2 |
Clave InChI |
WKUDMGPOEPASPM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CCC=CCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


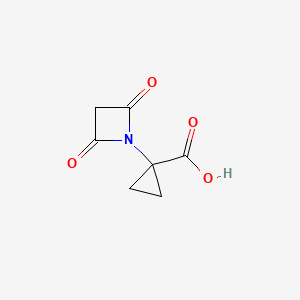

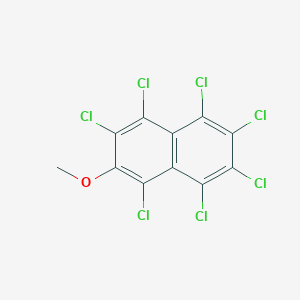

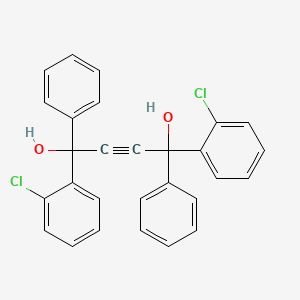

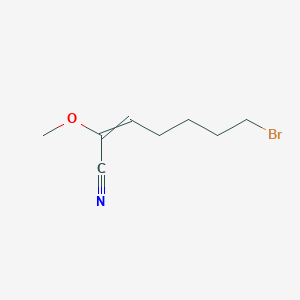
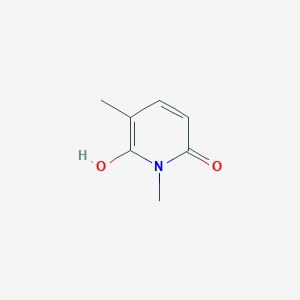




![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
